molecular formula C20H26N2O2S B2521163 2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 946199-64-0

2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2521163
CAS No.: 946199-64-0
M. Wt: 358.5
InChI Key: LCQDGZIZKFWIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with three methyl groups at positions 2, 4, and 6 Additionally, it contains a morpholine ring and a thiophene ring attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced by reacting the benzamide with 2-(morpholin-4-yl)ethylamine under appropriate conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the morpholine and thiophene rings may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-N-[2-(piperidin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(furan-3-yl)ethyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The unique combination of the morpholine and thiophene rings in 2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-14-10-15(2)19(16(3)11-14)20(23)21-12-18(17-4-9-25-13-17)22-5-7-24-8-6-22/h4,9-11,13,18H,5-8,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDGZIZKFWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(C2=CSC=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.